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Executive Summary

Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that represents a targeted
approach to cancer therapy. It is composed of folic acid, which serves as a targeting ligand,
conjugated to the potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH), via a
cleavable disulfide linker. The therapeutic strategy is based on the over-expression of the folate
receptor (FR), particularly the alpha isoform (FRa), on the surface of various solid tumors,
including ovarian and non-small cell lung cancer, while its expression on normal tissues is
limited. This differential expression allows for the selective delivery of the cytotoxic payload to
cancer cells, theoretically minimizing systemic toxicity. Vintafolide was co-developed with
etarfolatide (EC20), a SPECT-based imaging agent designed to identify patients with FR-
positive tumors, enabling a personalized medicine approach. Despite showing initial promise in
Phase Il trials, the Phase Ill PROCEED trial in platinum-resistant ovarian cancer was stopped
in 2014 as it did not meet the primary endpoint of progression-free survival. This guide provides
a comprehensive technical overview of vintafolide, its mechanism, preclinical and clinical data,
and the experimental protocols used in its evaluation.

Mechanism of Action

Vintafolide's mechanism of action is a multi-step process that leverages the biology of the
folate receptor to achieve targeted cell killing.[1][2][3]
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Targeting and Binding: Vintafolide circulates in the bloodstream and selectively binds to
FRa-expressing cancer cells with high affinity (Kd = 0.1 nM).[4] The folic acid component of
the conjugate acts as the high-affinity ligand for the receptor.[4]

Receptor-Mediated Endocytosis: Upon binding, the vintafolide-FRa complex is internalized
into the cell through endocytosis, forming an endosome.[1][2][3]

Payload Release: The intracellular environment of the endosome is acidic and has a different
reductive potential compared to the bloodstream. This environment facilitates the cleavage of
the disulfide linker connecting the folic acid moiety to the DAVLBH payload.[5]

Cytotoxic Effect: Once released into the cytoplasm, DAVLBH, a potent microtubule-
destabilizing agent, binds to tubulin. This disrupts the formation of the mitotic spindle, leading
to M-phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the
cancer cell.[2]
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Vintafolide's targeted mechanism of action.
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Companion Diagnostic: Etarfolatide (99mTc-EC20)

A key component of the vintafolide development program was the parallel development of
etarfolatide (99mTc-EC20), a folate-targeted companion diagnostic imaging agent.[6] This
agent consists of folic acid linked to the radioisotope Technetium-99m.

Purpose: Etarfolatide is used with single-photon emission computed tomography (SPECT) to
non-invasively visualize the location and extent of FR-positive disease throughout the body.
This allows for the selection of patients whose tumors express the target receptor and are
therefore more likely to benefit from vintafolide therapy.[7][8]

Patient Stratification: In clinical trials, patients were categorized based on the percentage of
their target lesions that were FR-positive as determined by etarfolatide imaging:

e FR++ (or FR 100%): All target lesions are FR-positive.
e FR+ (or FR 10-90%): At least one, but not all, target lesions are FR-positive.

e FR- (or FR 0%): No target lesions are FR-positive.[9][10]
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Workflow for patient selection using etarfolatide.

Quantitative Preclinical and Clinical Data
Preclinical Data

Vintafolide demonstrated significant, FR-dependent anti-tumor activity in a variety of
preclinical models. The targeting mechanism was shown to be specific, as excess free folic
acid could block its cytotoxic effects, and FR-negative cells were resistant to the drug.[4]
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Table 1: Summary of Preclinical Data for Vintafolide

Parameter Value | Result Model System Reference

Binding Affinity (Kd) ~0.1 nM Folate Receptor a [4]

Panel of Triple-

Payload (DAVLBH) Negative Breast
4-67nM [1]
IC50 Cancer (TNBC) Cell
Lines
Complete Response Nude mice with FR-
In Vivo Efficacy (5/5 mice)Cures (4/5 positive KB human [2]
mice) xenografts

FR-high MDA-MB-231
) ] ) TNBC xenogratft
In Vivo Efficacy 75% Cures (6/8 mice) [1]
model (9.6 mg/kg

dose)

FR-low CAL51 TNBC
76% Tumor Growth

In Vivo Efficacy o xenograft model (9.6 [1]
Inhibition (TGI)
mg/kg dose)

Clinical Trial Data

Vintafolide was evaluated in several clinical trials, most notably in platinum-resistant ovarian
cancer and non-small-cell lung cancer (NSCLC). The randomized Phase || PRECEDENT trial
provided key efficacy data.

Table 2: Efficacy Data from the Phase Il PRECEDENT Trial (Platinum-Resistant Ovarian
Cancer)
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Patient ] ) Hazard
. Vintafolide .
Endpoint Subgroup LD PLD Alone Ratio (95% p-value
(FR Status) Cl)
) All Patients 0.63 (0.41 -
Median PFS 5.0 months 2.7 months 0.031
(ITT) 0.96)
) FR 100% 0.38 (0.17 -
Median PFS - 5.5 months 1.5 months 0.013
Positive 0.85)
, FR 10-90% B B
Median PFS - Not specified Not specified 0.873 -
Positive
) FR 0% No benefit No benefit
Median PFS » 1.806 -
Positive observed observed
*PES:

Progression-
Free Survival;
PLD:
Pegylated
Liposomal
Doxorubicin;
ITT: Intent-to-
Treat. Data
from
Naumann et
al., 2013.[4]

Table 3: Efficacy Data from Phase Il NSCLC Trials
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Patient .
. ) . Hazard Ratio
Endpoint Subgroup (FR  Vintafolide Docetaxel
(95% CiI)
Status)
Median OS ) 12.5 months
) Adenocarcinoma ] 6.6 months 0.72 (0.44 - 1.16)
(TARGET Trial) (with Docetaxel)
Median OS (EC- FR 100%
47.2 weeks - -
FV-03 Trial) Positive
Median OS (EC- FR 10-90%
] - 14.9 weeks - -
FV-03 Trial) Positive
*OS: Overall

Survival. Data
from various trial

reports.

Experimental Protocols
Folate Receptor Binding Assay (Competitive
Radioligand)

This protocol outlines a method to determine the binding affinity (Ki) of vintafolide for the folate

receptor.

e Preparation of Membranes: Homogenize FR-positive cells or tissues (e.g., KB cells, tumor

tissue) in a cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and

resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCI2, pH 7.4). Determine the protein

concentration using a BCA or Bradford assay.

o Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled folate ligand
(e.g., 3H-folic acid).

o Competition: Add increasing concentrations of unlabeled vintafolide (the competitor) to the

wells. Include control wells with no competitor (total binding) and wells with a large excess of

unlabeled folic acid (non-specific binding).
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 Incubation: Add the membrane preparation to each well and incubate (e.g., 60 minutes at
30°C) to allow binding to reach equilibrium.

o Separation: Rapidly separate bound from free radioligand by vacuum filtration through a
glass fiber filter plate. The filters will trap the membranes with the bound radioligand.

e Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining
unbound radioligand.

e Quantification: Dry the filters and measure the trapped radioactivity using a scintillation
counter.

o Data Analysis: Subtract non-specific binding from all measurements to determine specific
binding. Plot the percentage of specific binding against the log concentration of vintafolide.
Use non-linear regression analysis to calculate the IC50 value, which can then be converted
to the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay

This protocol describes a method to measure the cytotoxic effect of vintafolide on cancer cells.

o Cell Plating: Seed FR-positive (e.g., MDA-MB-231) and FR-negative control cells into 96-well
plates at a predetermined density and allow them to adhere overnight.

o Compound Preparation: Prepare a stock solution of vintafolide in a suitable solvent (e.g.,
DMSO). Perform serial dilutions in culture medium to create a range of final concentrations
to be tested.

o Treatment: Remove the old medium from the cells and add the medium containing the
various concentrations of vintafolide. Include vehicle-only controls and untreated controls.

e Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell
culture conditions (37°C, 5% CO2).

 Viability Assessment: Measure cell viability using a suitable assay. Examples include:

o MTT Assay: Add MTT reagent, incubate to allow formazan crystal formation by
metabolically active cells, solubilize the crystals with a solvent, and measure absorbance.
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o Fluorescent Assays: Use a reagent like CellTiter-Glo® (measures ATP) or a dye that stains
dead cells (e.g., CellTox™ Green).

o Data Analysis: Normalize the results to the untreated control wells (representing 100%
viability). Plot the percentage of cell viability against the log concentration of vintafolide. Use
non-linear regression to determine the IC50 value (the concentration that inhibits cell growth
by 50%).

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor activity of vintafolide in
an animal model.

e Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID).

o Tumor Implantation: Subcutaneously implant FR-positive human cancer cells (e.g., KB,
MDA-MB-231) into the flank of each mouse.

e Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach
a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control
groups.

o Treatment Administration: Administer vintafolide intravenously via the tail vein. The dosing
schedule can vary but is often based on preclinical optimization (e.g., 2 umol/kg, three times
a week). The control group receives a vehicle solution.

e Monitoring: Monitor tumor volume (calculated using the formula (Length x Width2)/2), body
weight (as an indicator of toxicity), and the general health of the animals regularly throughout
the study.

e Endpoint: The study concludes when tumors in the control group reach a maximum allowed
size, or after a predetermined period. Efficacy is evaluated by comparing the tumor growth
inhibition (TGI) in the treated groups to the control group. A complete response (CR) is
defined as the disappearance of a measurable tumor.

SPECT Imaging with Etarfolatide (Clinical Protocol
Outline)
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This protocol provides a general outline for patient imaging with 99mTc-etarfolatide.

o Patient Preparation: Patients may receive an intravenous administration of folic acid 1-3
minutes prior to the imaging agent to improve image quality by partially blocking low-affinity
binding sites in non-target tissues like the kidneys.

» Radiopharmaceutical Administration: Administer a specified dose of 99mTc-etarfolatide (e.g.,
740 MBQq) intravenously.

e Imaging: Perform whole-body planar and SPECT/CT imaging at a set time point after
injection (e.g., 1-2 hours) to allow for radiotracer distribution and clearance from the blood
pool.

e Image Analysis: A nuclear medicine physician analyzes the SPECT/CT images. Target
lesions identified on the diagnostic CT are evaluated for etarfolatide uptake on the
corresponding SPECT images.

e FR Status Determination: Each target lesion is classified as FR-positive or FR-negative. The
patient's overall FR status (FR 100%, FR 10-90%, or FR 0%) is then determined based on
the percentage of target lesions that are FR-positive, which is used to determine eligibility for
vintafolide treatment.[9]

Summary and Future Perspectives

Vintafolide was a pioneering agent in the field of small molecule drug conjugates, showcasing
the potential of targeting the folate receptor to deliver potent chemotherapy. The integrated use
of the etarfolatide companion diagnostic was a significant step towards personalized cancer
medicine, allowing for the pre-selection of patients most likely to respond.

Despite promising preclinical data and Phase Il results, the failure to demonstrate a significant
progression-free survival benefit in the Phase Il setting led to the discontinuation of its
development. This outcome highlights the challenges in translating promising mid-stage results
into late-stage clinical success, particularly in heavily pre-treated and complex patient
populations like platinum-resistant ovarian cancer.

The vintafolide program, however, has provided invaluable insights for the field. It validated
the folate receptor as a viable target for drug delivery and underscored the importance of
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robust patient selection strategies. The lessons learned from its development continue to
inform the design and clinical evaluation of next-generation antibody-drug conjugates (ADCs)
and SMDCs targeting the folate receptor and other tumor-associated antigens. Future research
in this area will likely focus on optimizing linker-payload technologies, exploring novel cytotoxic
agents, and refining patient stratification biomarkers to ultimately improve therapeutic
outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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